3,4-Diphenylcyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13351-28-5 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,4-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2 |
InChI Key |
HHRAKSMWUCTDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Diphenylcyclopentan 1 One and Its Structural Analogues
Established Synthetic Approaches and Methodological Evolution
The construction of the 3,4-diphenylcyclopentan-1-one framework has been approached through various established synthetic routes, primarily involving the formation of the five-membered carbocyclic ring through cyclization and condensation reactions, as well as the introduction of the phenyl substituents via alkylation and arylation pathways.
Cyclization and Annulation Reactions in Cyclopentanone (B42830) Formation
Intramolecular cyclization reactions represent a cornerstone in the synthesis of cyclopentanone derivatives. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a classic and effective method for the formation of five-membered rings. nih.govwikipedia.orgacs.org In the context of this compound, this approach would conceptually involve the base-promoted cyclization of a diethyl 2,3-diphenylsuccinate precursor. The mechanism proceeds through the formation of an enolate which then attacks the second ester group, leading to a β-keto ester that can be subsequently hydrolyzed and decarboxylated to yield the desired cyclopentanone. While the general principles of the Dieckmann condensation are well-established, its specific application to the synthesis of this compound would be highly dependent on the successful preparation of the requisite 2,3-diphenylsuccinate diester.
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, also provide a powerful tool for cyclopentanone synthesis. While the Robinson annulation is renowned for the formation of six-membered rings, modifications and alternative strategies can lead to five-membered ring systems. wikipedia.orgmasterorganicchemistry.comscribd.com These processes often involve a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation.
Condensation Strategies for Diphenylcyclopentanone Construction
Condensation reactions, particularly those involving the formation of carbon-carbon bonds, are fundamental to the assembly of the this compound scaffold. A plausible strategy involves a Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.netuu.nl For instance, the reaction of a phenyl-stabilized carbanion (as the Michael donor) with a cinnamate (B1238496) derivative (as the Michael acceptor) could generate a 1,5-dicarbonyl intermediate, which could then undergo an intramolecular aldol condensation to form the cyclopentenone ring. Subsequent reduction of the double bond would yield the target this compound.
Another conceptual approach involves a double Michael addition, where a suitable C1 synthon is added to two equivalents of a phenyl-containing acceptor. However, controlling the regioselectivity and stereoselectivity of such reactions can be challenging.
Alkylation and Arylation Pathways to Substituted Cyclopentanones
The introduction of the two phenyl groups onto a pre-existing cyclopentanone ring can be achieved through alkylation or arylation reactions. The α-arylation of ketones is a well-developed field, often employing transition metal catalysts, such as palladium complexes, to couple an enolate with an aryl halide. However, the direct diarylation at the 3 and 4 positions of a cyclopentanone in a controlled manner presents a significant synthetic challenge due to issues of regioselectivity and the potential for over-alkylation. A stepwise approach, involving the introduction of one phenyl group followed by a second functionalization, could offer a more controlled pathway.
Development of Stereoselective Synthetic Routes
A significant focus in the synthesis of this compound and its analogues has been the control of stereochemistry, aiming to produce specific diastereomers (cis or trans) and enantiomers. This has led to the development of sophisticated catalytic asymmetric and diastereoselective methods.
Catalytic Asymmetric Synthesis of Chiral Cyclopentanone Derivatives
The catalytic asymmetric synthesis of chiral 3,4-disubstituted cyclopentanones has emerged as a powerful strategy for accessing enantiomerically enriched products. nih.gov These methods often employ chiral transition metal catalysts, such as those based on rhodium or iridium, in conjunction with chiral ligands. acs.org For example, asymmetric hydrogenation of a prochiral 3,4-diphenylcyclopent-2-en-1-one (B181600) precursor using a chiral catalyst could, in principle, afford enantiomerically enriched this compound. The choice of catalyst and reaction conditions would be crucial in determining both the enantioselectivity and the diastereoselectivity of the reduction.
Organocatalysis has also become a prominent tool in asymmetric synthesis. scribd.com Chiral amines or other small organic molecules can be used to catalyze reactions such as Michael additions and aldol condensations in an enantioselective manner, providing access to chiral building blocks that can be further elaborated to the target cyclopentanone.
Table 1: Examples of Catalysts Used in Asymmetric Synthesis of Substituted Cyclopentanones
| Catalyst Type | Metal/Core Structure | Chiral Ligand/Motif | Reaction Type | Reference |
| Transition Metal Catalyst | Rhodium | Chiral diphosphine ligands | Asymmetric Hydrogenation | nih.gov |
| Transition Metal Catalyst | Iridium | Chiral N,P-ligands | Asymmetric Hydrogenation | acs.org |
| Organocatalyst | Proline derivatives | - | Aldol/Michael Reactions | scribd.com |
Diastereoselective Control in Ring-Closure Reactions
Controlling the relative stereochemistry of the two phenyl groups (cis or trans) is a key challenge in the synthesis of this compound. Diastereoselective control can often be achieved during the ring-forming step. For instance, in a Dieckmann condensation of a substituted succinate, the stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.
A notable advancement in this area is the highly diastereoselective synthesis of trans-3,4-diaryl-1-hydroxycyclopentanes. This method involves the reductive coupling of 1,2-diarylethenes with a sodium metal in dry THF, followed by cycloalkylation with 1,3-dichloropropane. masterorganicchemistry.com This approach provides the trans diastereomer with high selectivity. Subsequent oxidation of the resulting alcohol would provide the corresponding trans-3,4-diphenylcyclopentan-1-one. The choice of oxidizing agent would be critical to avoid any epimerization at the α-carbons.
Conversely, the synthesis of the cis diastereomer would require a different strategic approach, potentially involving a directed hydrogenation of a cyclopentenone precursor where the directing group favors the formation of the cis product.
Table 2: Comparison of Diastereoselective Synthetic Strategies
| Strategy | Key Reaction | Stereochemical Outcome | Potential Precursors | Reference |
| Reductive Coupling/Cycloalkylation | Reductive coupling of diarylethene | trans | 1,2-Diphenylethene, 1,3-Dichloropropane | masterorganicchemistry.com |
| Directed Hydrogenation | Catalytic hydrogenation | cis (hypothetical) | 3,4-Diphenylcyclopent-2-en-1-one with a directing group | - |
| Dieckmann Condensation | Intramolecular cyclization | Dependent on precursor stereochemistry | meso- or (d,l)-Diethyl 2,3-diphenylsuccinate | wikipedia.org |
Mechanistic Investigations of 3,4 Diphenylcyclopentan 1 One Reactions
Analysis of Nucleophilic Reactivity at the Carbonyl Center
The carbonyl group is the primary site of reactivity in 3,4-Diphenylcyclopentan-1-one. Like other ketones, it undergoes nucleophilic addition, a class of reactions fundamental to its chemical behavior. wikipedia.org In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. masterorganicchemistry.com
The reactivity of the carbonyl carbon in this compound is modulated by both electronic and steric factors originating from its unique structure.
Electronic Effects: The two phenyl groups attached to the carbons adjacent to the carbonyl (at the C3 and C4 positions) influence the electrophilicity of the carbonyl carbon. Phenyl groups can exert a mild electron-donating effect through resonance, which would slightly decrease the partial positive charge on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles compared to an unsubstituted cyclopentanone (B42830). libretexts.org
Steric Effects: The most significant factor governing the nucleophilic reactivity of this compound is steric hindrance. libretexts.orgnih.gov The two bulky phenyl groups on the cyclopentanone ring create a sterically congested environment around the carbonyl carbon. youtube.com This crowding impedes the trajectory of the incoming nucleophile, raising the activation energy of the addition step and significantly slowing the reaction rate compared to less substituted ketones. libretexts.org This effect is particularly pronounced with large or bulky nucleophiles.
| Compound | Key Factor | Effect on Carbonyl Electrophilicity | Relative Reaction Rate |
|---|---|---|---|
| Acetone | Electronic (+I effect of two methyl groups) | Decreased | Baseline |
| Cyclopentanone | Ring strain (less steric hindrance than acetone) | Slightly Increased | Faster than acetone |
| This compound | Steric Hindrance (two phenyl groups) | Significantly Decreased | Slower than cyclopentanone |
| Trifluoroacetone | Electronic (-I effect of CF3 group) | Significantly Increased | Much faster than acetone |
Elucidation of Intramolecular Cyclization Mechanisms
Derivatives of this compound can be designed as precursors for intramolecular reactions to construct complex, fused-ring systems. These reactions leverage the existing cyclopentanone framework as a scaffold for further molecular assembly.
Annulation, or ring-forming, reactions can be effectively promoted by Lewis acids. A Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen. This coordination enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack by even weak intramolecular nucleophiles.
In a hypothetical scenario, a derivative of this compound bearing a tethered nucleophilic moiety (e.g., an alkene, alkyne, or an electron-rich aromatic ring) could undergo a Lewis acid-catalyzed intramolecular cyclization. The mechanism would proceed via the following steps:
Activation: A Lewis acid (e.g., Sc(OTf)₃, AlCl₃) coordinates to the carbonyl oxygen of the this compound derivative. acs.org
Intramolecular Attack: The tethered nucleophile attacks the now highly electrophilic carbonyl carbon, forming a new carbon-carbon bond and creating a bicyclic intermediate.
Rearrangement/Elimination: The intermediate may then undergo subsequent steps, such as dehydration or rearrangement, to yield a stable, fused-ring product. lumenlearning.com
The choice of Lewis acid is critical and can influence the reaction's efficiency and outcome.
| Lewis Acid | Typical Application | Mechanism of Action |
|---|---|---|
| AlCl₃, FeCl₃ | Friedel-Crafts acylation/alkylation | Activates acyl/alkyl halides |
| BF₃·OEt₂ | Cationic π-cyclizations | Activates carbonyls and alkenes |
| Sc(OTf)₃, Yb(OTf)₃ | (3+2) and (4+2) cycloadditions | Activates donor-acceptor cyclopropanes and other electrophiles acs.org |
| TiCl₄ | Aldol (B89426) reactions, Diels-Alder reactions | Chelation control and carbonyl activation |
The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful [3+2] cycloaddition reaction used to form five-membered heterocyclic rings. nih.govmdpi.com This strategy can be applied to a suitably functionalized derivative of this compound to construct a fused isoxazoline (B3343090) ring system.
The key precursor for an INOC reaction would be a molecule containing both a nitrile oxide (or a group that can generate one, such as an aldoxime) and a dipolarophile (an alkene or alkyne), tethered to the cyclopentanone scaffold. The mechanism unfolds as follows:
Nitrile Oxide Formation: The nitrile oxide dipole is typically generated in situ from an aldoxime precursor using an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or from a nitroalkane via dehydration. maynoothuniversity.ie
Intramolecular [3+2] Cycloaddition: The generated nitrile oxide undergoes a concerted cycloaddition with the tethered alkene or alkyne. This pericyclic reaction proceeds through a cyclic transition state, leading to the formation of a new five-membered isoxazoline (from an alkene) or isoxazole (B147169) (from an alkyne) ring fused to the original cyclopentane (B165970) structure. nih.gov
The stereochemical outcome of the reaction is often highly controlled due to the geometric constraints of the intramolecular transition state. mdpi.com
Reaction Pathways Involving Peripheral Phenyl Substituents
The two phenyl groups of this compound are not inert and can participate in reactions, most notably electrophilic aromatic substitution (SEAr). wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on one of the aromatic rings. youtube.com
The substituent already attached to the benzene (B151609) ring dictates the position of the incoming electrophile. The entire 3-keto-2,5-diphenylcyclopentyl group acts as a substituent on each phenyl ring. Due to the electron-withdrawing inductive effect of the carbonyl group, this substituent is deactivating and acts as a meta-director. masterorganicchemistry.com
The mechanism for an SEAr reaction, such as nitration, proceeds in two main steps:
Attack by the Aromatic Ring: A π-bond from one of the phenyl rings attacks a strong electrophile (e.g., the nitronium ion, NO₂⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring.
Re-aromatization: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.com
Because the substituent is meta-directing, electrophilic attack will preferentially occur at the positions meta to the point of attachment to the cyclopentanone ring.
| Substituent Type | Example | Effect on Ring | Directing Position |
|---|---|---|---|
| Activating, Ortho/Para-Directing | -OH, -NH₂, -OCH₃, -Alkyl | Electron-donating | Ortho, Para |
| Deactivating, Ortho/Para-Directing | -Cl, -Br, -I | Weakly electron-withdrawing | Ortho, Para |
| Deactivating, Meta-Directing | -NO₂, -CN, -SO₃H, -C=O | Electron-withdrawing | Meta |
Electrocatalytic Reaction Mechanisms for Cyclopentanone Derivatives
Electrocatalysis offers an alternative, environmentally friendly method for inducing reactions in cyclopentanone derivatives without the need for harsh chemical reagents. A primary application is the electrochemical reduction of the carbonyl group.
The mechanism for the direct electrochemical reduction of a ketone like this compound at a cathode typically involves one or more single-electron transfer (SET) steps:
First Electron Transfer: The carbonyl group accepts an electron from the cathode surface to form a radical anion intermediate.
Protonation/Dimerization: This highly reactive intermediate can follow two main pathways:
Pathway A (Protic Media): The radical anion is protonated by a proton source (e.g., solvent, sacrificial proton donor) to form a neutral radical. This radical then accepts a second electron from the cathode to form an anion, which is subsequently protonated to yield the corresponding secondary alcohol (3,4-diphenylcyclopentan-1-ol).
Pathway B (Aprotic Media): Two radical anions can couple to form a dimeric dianion, known as a pinacol (B44631) intermediate. Subsequent protonation during workup yields a pinacol, a 1,2-diol. researchgate.net
The specific outcome depends heavily on the reaction conditions, including the solvent system, electrode material, and presence or absence of proton sources. researchgate.net
Stereochemical Characterization and Analysis of 3,4 Diphenylcyclopentan 1 One
Conformational Dynamics of the Cyclopentanone (B42830) Ring
The cyclopentanone ring, a five-membered carbocycle, is not planar and exists in a continuous state of dynamic equilibrium between two principal non-planar conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. The presence of two bulky phenyl substituents at the 3 and 4 positions significantly influences this conformational landscape.
In 3,4-Diphenylcyclopentan-1-one, the conformational equilibrium is dictated by the interplay of several steric and electronic factors. The phenyl groups can adopt either a cis or a trans relative configuration.
Trans-isomer: In the trans-diastereomer, the two phenyl groups are on opposite sides of the cyclopentanone ring. This arrangement can be accommodated in both envelope and twist conformations. Computational studies and spectroscopic data suggest that the trans-isomer preferentially adopts a twist conformation to minimize steric hindrance between the bulky phenyl groups and adjacent protons. In this conformation, the phenyl groups can occupy pseudo-equatorial positions, thereby reducing unfavorable steric interactions.
Cis-isomer: For the cis-diastereomer, where both phenyl groups are on the same side of the ring, the steric strain is considerably higher. To alleviate this, the cyclopentanone ring is likely to pucker into an envelope conformation where one of the phenyl-substituted carbons is out of the plane, allowing one phenyl group to be in a pseudo-axial position while the other is pseudo-equatorial. However, this still results in significant steric crowding.
The interconversion between these conformations is rapid at room temperature, leading to averaged signals in standard NMR spectroscopy. Variable-temperature NMR studies can be employed to probe the energetics of this dynamic process and to potentially "freeze out" individual conformers at low temperatures.
Table 1: Calculated Relative Energies of this compound Conformers
| Diastereomer | Conformation | Relative Energy (kcal/mol) |
| trans | Twist (diequatorial) | 0.00 |
| trans | Envelope | 1.5 |
| cis | Envelope | 3.2 |
| cis | Twist | 4.5 |
Note: The data in this table is illustrative and based on general principles of conformational analysis. Actual values would be determined from specific computational or experimental studies.
Assignment of Absolute and Relative Stereochemistry
The determination of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical and physical properties. This involves the assignment of both the relative (cis/trans) and, for chiral molecules, the absolute (R/S) stereochemistry.
Spectroscopic Methods for Stereochemical Elucidation
Spectroscopic techniques are powerful tools for elucidating the stereochemistry of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The coupling constants (³J_HH) between the protons at C3 and C4 are diagnostic for determining the relative stereochemistry. For the trans-isomer, the coupling constant is typically larger (around 8-10 Hz) due to a dihedral angle approaching 180°. In contrast, the cis-isomer exhibits a smaller coupling constant (around 2-5 Hz) corresponding to a dihedral angle of approximately 60°.
¹³C NMR: The chemical shifts of the carbon atoms in the cyclopentanone ring are sensitive to the stereochemistry. The cis-isomer generally shows greater steric compression, which can lead to upfield shifts for the carbons bearing the phenyl groups and adjacent carbons compared to the trans-isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons. For the cis-isomer, a clear NOE is expected between the protons at C3 and C4, as well as between these protons and the protons of the adjacent phenyl rings on the same face of the cyclopentanone ring. Such correlations would be absent or very weak in the trans-isomer.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum can be influenced by the ring conformation and the orientation of the phenyl groups. Subtle differences in the C=O absorption band may be observed between the cis and trans isomers due to changes in ring strain and electronic effects.
X-ray Crystallography: Unambiguous determination of both relative and absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive solid-state structure.
Table 2: Representative Spectroscopic Data for Stereochemical Assignment
| Technique | Parameter | Expected Value (trans-isomer) | Expected Value (cis-isomer) |
| ¹H NMR | ³J(H3-H4) | 8-10 Hz | 2-5 Hz |
| ¹³C NMR | δ(C3, C4) | Downfield shift | Upfield shift (due to steric compression) |
| NOESY | H3 ↔ H4 correlation | Absent/Weak | Present |
| IR | ν(C=O) | ~1745 cm⁻¹ | ~1740 cm⁻¹ |
Note: The spectroscopic values presented are typical ranges and may vary depending on the solvent and other experimental conditions.
Chiral Separation Techniques for Enantiomeric Purity Assessment
Since the trans-isomer of this compound is chiral, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are essential for various applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.
The choice of the chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times.
Typical Chiral HPLC Parameters:
Column: A common choice would be a column packed with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used in normal-phase mode. The ratio of these solvents is optimized to achieve the best resolution and retention times.
Detection: UV detection is suitable due to the presence of the phenyl chromophores.
The enantiomeric purity is determined by calculating the enantiomeric excess (ee) from the peak areas of the two enantiomers in the chromatogram.
Influence of Substituents on Stereoisomer Distribution and Reactivity
The electronic and steric nature of substituents on the phenyl rings can significantly impact the stereochemical outcome of reactions leading to this compound and the reactivity of the resulting stereoisomers.
Influence on Stereoisomer Distribution: In synthetic routes that establish the stereocenters at C3 and C4, the presence of electron-donating or electron-withdrawing groups on the phenyl rings can influence the facial selectivity of the reaction. For instance, in a Michael addition reaction to form the C3-C4 bond, the stereochemical course can be directed by the steric bulk and electronic properties of the substituted phenyl groups.
Electron-donating groups (e.g., -OCH₃, -CH₃) can enhance the electron density of the phenyl ring, potentially influencing π-π stacking interactions or transition state stabilization.
Electron-withdrawing groups (e.g., -NO₂, -CF₃) can alter the electronic character of the phenyl ring and may influence the reaction pathway through inductive or resonance effects.
Influence on Reactivity: The substituents on the phenyl rings can also affect the reactivity of the ketone functional group.
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.
Steric Effects: Bulky substituents at the ortho positions of the phenyl rings can sterically hinder the approach of reagents to the carbonyl group, thereby reducing its reactivity.
The conformational preferences of the cyclopentanone ring can also be subtly altered by substituents on the phenyl rings, which in turn can influence the accessibility of the reaction center and the stereochemical outcome of subsequent transformations.
Advanced Spectroscopic and Structural Elucidation of 3,4 Diphenylcyclopentan 1 One Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of 3,4-diphenylcyclopentan-1-one, providing profound insights into its atomic connectivity, stereochemistry, and dynamic behavior in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this derivative shows complex multiplets for the aromatic protons between δ 8.04 and 6.71 ppm. The protons on the cyclopentanone (B42830) ring appear at distinct chemical shifts, with the methine protons (H-3 and H-4) and the methylene (B1212753) protons (H-2 and H-5) exhibiting specific coupling patterns that are indicative of their relative stereochemistry.
The ¹³C NMR spectrum for the keto form of this derivative displays a carbonyl carbon signal at approximately δ 212.3 ppm. The carbons of the two phenyl groups resonate in the aromatic region (δ 126.9–139.6 ppm). The aliphatic carbons of the cyclopentanone ring appear further upfield, with the methine carbons (C-3 and C-4) and methylene carbons providing key structural markers.
Table 1: Representative ¹H and ¹³C NMR Data for the Keto Form of a this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | 212.3 |
| Aromatic C | - | 126.9 - 139.6 |
| Aromatic H | 8.04 - 6.71 (m) | - |
| C-3, C-4 | 4.83 (d, J = 8.3 Hz), 4.57–4.44 (m) | 51.1, 45.5 |
| C-2, C-5 | 4.07 (q, J = 7.0 Hz), 3.01–2.92 (m) | 61.2, 44.8 |
Data extracted for a closely related derivative, (2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one.
Two-Dimensional (2D) NMR Techniques (COSY, NOESY)
Two-dimensional NMR techniques are indispensable for the definitive assignment of protons and carbons and for establishing the stereochemical relationship between the two phenyl groups.
Correlation Spectroscopy (COSY) experiments establish through-bond proton-proton couplings. In the context of this compound, COSY spectra would reveal correlations between the methine protons at C-3 and C-4 and their adjacent methylene protons at C-2 and C-5, respectively. This information is crucial for tracing the connectivity within the cyclopentanone ring.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons. This technique is particularly powerful for differentiating between the cis and trans isomers of this compound. In the cis isomer, a NOESY cross-peak would be expected between the protons on the phenyl rings, or between the methine protons at C-3 and C-4, indicating their spatial closeness on the same face of the cyclopentanone ring. The absence of such a correlation would suggest a trans configuration.
Temperature-Dependent NMR Studies of Conformational Equilibria
The cyclopentanone ring is not planar and can adopt various conformations, such as the envelope and twist forms. The energetic barrier to interconversion between these conformers can be investigated using temperature-dependent NMR studies. By recording NMR spectra at different temperatures, changes in chemical shifts, coupling constants, and line shapes can be observed. These changes can provide thermodynamic parameters for the conformational equilibria, such as the enthalpy (ΔH) and entropy (ΔS) differences between the stable conformers. While specific studies on this compound are not extensively documented, this methodology is a standard approach for analyzing the conformational dynamics of substituted cycloalkanes.
Vibrational Spectroscopy (IR) for Functional Group and Structural Probing
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption is that of the carbonyl (C=O) group of the cyclopentanone ring. The position of this stretching vibration is sensitive to the ring strain.
For a derivative of this compound, the carbonyl stretch is observed in the region of 1758-1743 cm⁻¹. The exact frequency can be influenced by the substituents and the stereochemistry of the molecule. Other significant bands include those corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the phenyl groups.
Table 2: Key IR Absorption Frequencies for a this compound Derivative
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1758 - 1743 |
| Aromatic C-H | Stretch | ~3026 |
| Aromatic C=C | Stretch | ~1595, 1493 |
Data extracted for the keto form of (2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a molecule. For this compound, the molecular formula is C₁₇H₁₆O.
HRMS analysis using techniques such as electrospray ionization (ESI) or electron ionization (EI) can confirm this formula with high accuracy. The calculated exact mass for the protonated molecule [M+H]⁺ is 237.1274. Experimental HRMS data for a derivative has shown a measured m/z of 341.1536, which is in close agreement with its calculated value of 341.1537 for the formula C₂₄H₂₁O₂ [M+H]⁺, demonstrating the utility of this technique for unambiguous molecular formula assignment. For the parent compound, an experimental value of m/z 236.1202 for the molecular ion [M]⁺ has been reported, which corresponds well with the calculated value of 236.1201 for C₁₇H₁₆O. rsc.org
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Ion | Calculated m/z | Found m/z |
| This compound | [M]⁺ | 236.1201 | 236.1202 |
| (2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one (keto form) | [M+H]⁺ | 341.1537 | 341.1536 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Theoretical and Computational Studies of 3,4 Diphenylcyclopentan 1 One Systems
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular behavior from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure of molecules, which in turn governs their reactivity and physical properties.
Density Functional Theory (DFT) has become a widely used computational method for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. pitt.edu DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of intermediates, transition states, and the determination of whether a reaction proceeds through a concerted or stepwise mechanism. nih.govmdpi.com For instance, in studies of cycloaddition reactions, DFT can accurately predict the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. mdpi.comresearchgate.net
In the context of systems related to 3,4-Diphenylcyclopentan-1-one, DFT could be employed to study various transformations, such as enolate formation, aldol (B89426) reactions, or rearrangements. For example, a DFT study on the phosphine-catalyzed ring-opening of cyclopropyl ketones detailed a multi-step reaction pathway involving nucleophilic substitution, Michael addition, proton transfer, and a Wittig reaction, showcasing the level of mechanistic detail that can be achieved. rsc.org Such an approach would allow researchers to rationalize observed product distributions and design more efficient synthetic routes.
Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles without the inclusion of experimental data. wikipedia.orgunair.ac.id These "from first principles" methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory, MP2), are crucial for accurately determining electronic configurations and mapping energy landscapes. wikipedia.orgresearchgate.net They provide a detailed picture of how a molecule's energy changes with its geometry.
For the cyclopentanone (B42830) core of this compound, ab initio methods are particularly useful for analyzing conformational preferences and the energy barriers between them. A computational study on cyclopentene, a structural analog of the five-membered ring, demonstrated that ab initio MP2 calculations can excellently predict the inversion barrier and dihedral angle of the ring. researchgate.net This information is critical for understanding the molecule's three-dimensional structure and how that structure influences its reactivity. By mapping the energy landscape, researchers can identify the most stable conformers and the pathways for interconversion. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
A central goal of computational chemistry is to elucidate the precise step-by-step pathway of a chemical reaction. This involves identifying all transient species, including short-lived intermediates and the high-energy transition states that connect them.
The rate of a chemical reaction is determined by its activation energy (the energy barrier that must be overcome). Computational models allow for the direct calculation of these barriers. By locating the transition state structure on the potential energy surface, the activation Gibbs free energy can be calculated as the difference in energy between the reactants and the transition state. nih.gov
This predictive capability is a cornerstone of mechanistic studies. For example, DFT calculations have been used to determine that reactions involving electrophilic carbenes with thioketones proceed via a stepwise mechanism with a tangible intermediate, while reactions with nucleophilic carbenes occur in a single, concerted step. nih.gov By comparing the calculated activation energies of competing pathways, the kinetically favored product can be predicted. This approach provides invaluable insights into reaction selectivity and helps in optimizing reaction conditions.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational simulations can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of the solvent. researchgate.netnih.gov
Studies have shown that solvent polarity can alter energy barriers and the stability of charged or polar intermediates. mdpi.com For instance, a DFT study on a retro-cheletropic reaction found that nonpolar solvents were desirable to improve the reaction rate, a finding that was in agreement with experimental data. nih.gov The calculations revealed how interactions between the solvent and the transition state structure could stabilize or destabilize it, thereby accelerating or decelerating the reaction. nih.gov For polar reactions, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to capture specific interactions like hydrogen bonding. chemrxiv.org
Analysis of Diradical Character and Non-Linear Optical Properties
Theoretical studies can also uncover exotic electronic properties. For derivatives of the diphenylcyclopentane system, a key area of investigation has been the analysis of their potential to form diradicals and the relationship of this property to non-linear optical (NLO) phenomena.
A diradical is a molecule with two electrons occupying two degenerate or near-degenerate molecular orbitals. mdpi.com The diradical character (y) is a quantitative measure of this feature, ranging from 0 for closed-shell molecules to 1 for pure diradicals. mdpi.com This property is often associated with unique optical and magnetic behaviors. researchgate.net
A detailed theoretical study using broken-symmetry DFT was performed on 1,3-diphenylcyclopentane-1,3-diyl derivatives, which are diradical species closely related to the this compound framework. acs.orgfigshare.com The parent 1,3-diphenylcyclopentane-1,3-diyl was found to be an almost pure diradical, with a diradical character (y) close to 1. acs.org
The study revealed a fascinating relationship between structure, diradical character, and third-order NLO properties, which are important for applications in photonics and telecommunications. It was found that introducing electron-withdrawing substituents (like -OH or -F) at the C2 position of the cyclopentane (B165970) ring decreases the diradical character. acs.orgfigshare.com Crucially, this tuning of the diradical character to an intermediate value leads to a significant enhancement of the static second hyperpolarizability (γ), a key measure of NLO activity. Compared to the pure diradical, the substituted derivatives showed a 4.5- to 6.4-fold increase in their γ values. acs.orgfigshare.com This strong correlation highlights a powerful molecular design strategy for creating materials with large NLO responses. sci-hub.box
The table below summarizes the key findings from the study, correlating the substituent at the C2 position with the calculated diradical character and static second hyperpolarizability. acs.org
| Compound | Substituent (X) | Diradical Character (y) | Static Second Hyperpolarizability (γ) [a.u.] |
| 1a | H | ~1.0 | 165 x 10³ |
| 1b | OH | Intermediate | 747 x 10³ |
| 1c | F | Intermediate | 1050 x 10³ |
Data sourced from theoretical calculations on 1,3-diphenylcyclopentane-1,3-diyl derivatives. acs.org
This research demonstrates that computational analysis can not only explain observed phenomena but also guide the rational design of new functional molecules by correlating fundamental electronic properties like diradical character with macroscopic material properties. acs.orgfigshare.com
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the dynamic nature of molecules, providing insights into their conformational preferences and the intricate web of intermolecular interactions that govern their behavior in various environments. In the context of this compound, MD simulations can elucidate the complex interplay between the flexible cyclopentanone ring and the bulky phenyl substituents, which dictates its three-dimensional structure and how it interacts with other molecules.
Conformational Landscapes
The conformational landscape of this compound is primarily defined by the puckering of the cyclopentanone ring and the orientation of the two phenyl groups. The cyclopentane ring is not planar and typically adopts two low-energy conformations: the envelope and the half-chair. dalalinstitute.comscribd.comyoutube.com These conformations help to alleviate torsional strain by allowing for the staggering of substituents on adjacent carbon atoms. dalalinstitute.comyoutube.com
Molecular dynamics simulations can map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. For this compound, the relative orientation of the two phenyl groups (cis or trans) will significantly influence the conformational landscape. In the cis isomer, both phenyl groups are on the same side of the cyclopentanone ring, while in the trans isomer, they are on opposite sides.
Within each isomer, the phenyl groups can adopt either axial or equatorial positions relative to the average plane of the cyclopentanone ring. The steric bulk of the phenyl groups will play a crucial role in determining the most stable arrangement. Generally, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance with other atoms on the ring. youtube.com
Table 1: Hypothetical Relative Energies of this compound Conformers from MD Simulations
| Isomer | Phenyl Group 1 Orientation | Phenyl Group 2 Orientation | Relative Energy (kcal/mol) |
| trans | Equatorial | Equatorial | 0.00 |
| trans | Equatorial | Axial | 2.5 |
| trans | Axial | Axial | 5.8 |
| cis | Equatorial | Axial | 3.2 |
| cis | Equatorial | Equatorial | Not Feasible |
| cis | Axial | Axial | Not Feasible |
Note: This table presents hypothetical data to illustrate the expected trend in conformational energies. Actual values would require specific MD simulations.
MD simulations can also reveal the dynamic transitions between these conformational states, providing a picture of the molecule's flexibility. The frequency of these transitions is related to the energy barriers between conformers, with lower barriers indicating greater conformational flexibility.
Intermolecular Interactions
The phenyl groups of this compound are key to its intermolecular interactions. These aromatic rings can engage in a variety of non-covalent interactions, including:
π-π Stacking: The interaction between the electron clouds of two aromatic rings. This can occur in a face-to-face (sandwich) or offset (parallel-displaced) arrangement. While the sandwich conformation might seem intuitive, offset stacking is often energetically more favorable for benzene (B151609) rings. nih.gov
C-H...π Interactions: An interaction where a C-H bond from one molecule points towards the face of a phenyl ring on another molecule. This is a type of hydrogen bond where the π-system of the aromatic ring acts as the hydrogen bond acceptor.
van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
Molecular dynamics simulations can quantify the strength and geometry of these interactions by analyzing the trajectories of multiple this compound molecules in a simulation box. By calculating radial distribution functions, one can determine the preferred distances and orientations between interacting molecules.
Table 2: Hypothetical Intermolecular Interaction Energies for a Dimer of this compound
| Interaction Type | Orientation | Interaction Energy (kcal/mol) |
| π-π Stacking | Offset Parallel | -2.4 |
| π-π Stacking | T-shaped (Edge-to-Face) | -2.1 |
| C-H...π | Phenyl C-H to Phenyl face | -1.5 |
| Dipole-Dipole | Carbonyl-Carbonyl | -1.2 |
Note: This table presents hypothetical data to illustrate the expected relative strengths of different intermolecular interactions. Actual values would depend on the specific geometry and environment.
Research Applications of 3,4 Diphenylcyclopentan 1 One As a Synthetic Synthon
Precursors in the Synthesis of Complex Optically Active Cyclopentane-Core Molecules
The inherent stereochemistry of 3,4-Diphenylcyclopentan-1-one makes it an invaluable precursor for the synthesis of complex, optically active molecules centered around a cyclopentane (B165970) core. The strategic placement of the phenyl groups influences the stereochemical outcome of subsequent reactions, allowing for the diastereoselective and enantioselective synthesis of highly functionalized cyclopentane derivatives.
Researchers have explored various synthetic strategies that leverage the stereochemical information embedded within the this compound scaffold. These strategies often involve stereoselective reductions of the ketone functionality, followed by further transformations of the resulting alcohol. The phenyl groups can direct the approach of reagents, leading to the preferential formation of one stereoisomer over others. This stereocontrol is crucial in the synthesis of biologically active compounds and natural products where specific stereoisomers exhibit desired therapeutic effects.
For instance, the reduction of the carbonyl group can be achieved using chiral reducing agents to induce asymmetry, or the existing chirality in a resolved starting material can be used to direct the stereochemical course of the reaction. Subsequent functional group manipulations, such as esterification, etherification, or nucleophilic substitution, can be carried out to build up molecular complexity while retaining the desired stereochemistry of the cyclopentane ring.
| Reactant | Reagent | Product Stereochemistry | Application |
| (3R,4S)-3,4-Diphenylcyclopentan-1-one | Chiral Borane Reagent | (1S,3R,4S)-3,4-Diphenylcyclopentan-1-ol | Chiral auxiliary in asymmetric synthesis |
| (±)-3,4-Diphenylcyclopentan-1-one | Lipase-catalyzed resolution | (3R,4R)- and (3S,4S)-3,4-Diphenylcyclopentan-1-one | Enantiomerically pure starting materials |
| This compound derivative | Diastereoselective alkylation | Substituted cyclopentane with new stereocenter | Intermediate for natural product synthesis |
Building Blocks for Heterocyclic Systems and Fused Ring Structures
The reactivity of the carbonyl group and the adjacent methylene (B1212753) protons in this compound provides a gateway for its use as a building block in the synthesis of various heterocyclic systems and fused ring structures. The cyclopentanone (B42830) moiety can participate in a range of condensation and cyclization reactions to form five- and six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur atoms.
One common approach involves the reaction of this compound with binucleophilic reagents. For example, condensation with hydrazines can lead to the formation of pyridazine-fused cyclopentanes, while reaction with hydroxylamine can yield oxazine-fused derivatives. Similarly, reactions with compounds containing active methylene groups and a nucleophilic heteroatom can be employed to construct a variety of heterocyclic scaffolds.
Furthermore, the cyclopentanone ring can serve as a diene or dienophile in cycloaddition reactions, leading to the formation of fused polycyclic systems. The phenyl substituents can influence the regioselectivity and stereoselectivity of these cycloadditions. The resulting fused ring structures are of interest in medicinal chemistry and materials science due to their rigid conformations and potential for biological activity or unique photophysical properties.
| Reactant | Reagent | Resulting Heterocycle/Fused System |
| This compound | Hydrazine Hydrate | Dihydropyridazine-fused cyclopentane |
| This compound | 1,2-Diaminobenzene | Benzodiazepine-fused cyclopentane |
| This compound | Malononitrile and Sulfur | Thiophene-fused cyclopentane |
Intermediates in the Formation of Advanced Organic Materials and Cyclic Alkanes
The this compound framework is a valuable intermediate in the synthesis of advanced organic materials and functionalized cyclic alkanes. The phenyl groups can be further functionalized to introduce a variety of substituents, thereby tuning the electronic and physical properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can alter the photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Moreover, the cyclopentanone can be a precursor for the synthesis of highly substituted cyclopentanes through reactions such as Grignard additions or Wittig reactions, followed by reduction of the double bond. These functionalized cyclic alkanes can serve as building blocks for liquid crystals or as components of molecular machinery. The stereochemistry of the diphenyl-substituted cyclopentane core can be used to control the self-assembly and packing of these molecules in the solid state or in thin films.
| Starting Material | Transformation | Resulting Material/Alkane | Potential Application |
| This compound | Functionalization of phenyl rings | Substituted 3,4-diphenylcyclopentanones | Organic electronic materials |
| This compound | Wittig reaction and hydrogenation | 1-Alkyl-3,4-diphenylcyclopentane | Liquid crystal precursor |
| This compound | Baeyer-Villiger oxidation | 3,4-Diphenyl-δ-valerolactone | Monomer for biodegradable polymers |
Design of Ligands and Scaffolds for Chemical Sensor Development
The rigid scaffold of this compound and its derivatives can be utilized in the design of ligands and scaffolds for the development of chemical sensors. The specific spatial arrangement of the phenyl groups and the potential for introducing coordinating functional groups on the cyclopentane ring make it an attractive platform for creating selective binding sites for ions or small molecules.
By chemically modifying the this compound core, it is possible to introduce chromophores or fluorophores, which can signal the binding of a target analyte through a change in color or fluorescence. The phenyl groups can be part of a larger conjugated system, and their interaction with a bound guest can perturb the electronic structure, leading to a detectable optical response.
For example, functional groups capable of coordinating to metal ions, such as carboxylates, amines, or pyridyl groups, can be appended to the cyclopentane ring. The pre-organized nature of the scaffold can enhance the selectivity of the ligand for a particular metal ion. The binding event can then be transduced into a measurable signal, forming the basis of a chemical sensor.
| Scaffold Base | Functionalization | Target Analyte | Sensing Mechanism |
| 3,4-Diphenylcyclopentanol | Attachment of a fluorophore and a metal-binding moiety | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence |
| 3,4-Diphenylcyclopentylamine | Coupling with a chromogenic reagent | Anions (e.g., F⁻, AcO⁻) | Colorimetric change upon binding |
| Polymerized this compound derivative | Creation of molecularly imprinted cavities | Specific organic molecules | Selective rebinding and signal generation |
Future Directions and Emerging Research Avenues for 3,4 Diphenylcyclopentan 1 One
Integration with Flow Chemistry and Automated Synthetic Platforms
The translation of synthetic routes for 3,4-diphenylcyclopentan-1-one and its derivatives to continuous flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. beilstein-journals.orgrsc.org Flow chemistry, characterized by the use of continuous streams of reagents in microreactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time. illinois.edu This precise control can lead to higher yields, improved selectivity, and a reduction in byproduct formation compared to traditional batch processes. zenodo.org For the synthesis of complex molecules like this compound, flow systems can enable the safe handling of reactive intermediates and reagents, as well as facilitate multi-step syntheses in a streamlined manner. zenodo.orgacs.org
Automated synthesis platforms, often integrated with flow chemistry, can further accelerate the discovery and optimization of synthetic routes. beilstein-journals.org These systems can perform numerous reactions in parallel, varying starting materials and conditions to rapidly identify optimal pathways for the synthesis of this compound analogues. This high-throughput approach is invaluable for creating libraries of related compounds for biological screening or materials science applications. The combination of flow chemistry and automation is expected to significantly reduce the time and resources required for the synthesis and development of new chemical entities based on the this compound core.
A hypothetical automated flow synthesis setup for a derivative of this compound is outlined in the table below.
| Module | Function | Key Parameters to Control |
|---|---|---|
| Reagent Delivery | Pumps introduce starting materials and reagents into the system. | Flow rate, concentration |
| Reaction | Microreactor where the chemical transformation occurs. | Temperature, pressure, residence time |
| In-line Analysis | Spectroscopic techniques (e.g., IR, NMR) monitor reaction progress in real-time. | Conversion, selectivity |
| Purification | Automated chromatography or extraction removes impurities. | Solvent gradient, flow rate |
| Product Collection | Fractions containing the purified product are collected. | Fraction size, collection triggers |
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
Future research will undoubtedly focus on the development of more efficient and sustainable catalytic systems for the synthesis of this compound. A key area of interest is the design of catalysts that can achieve high levels of stereoselectivity, enabling the controlled synthesis of specific cis- or trans-isomers. This is particularly important for applications where the three-dimensional structure of the molecule is critical to its function. The development of novel chiral catalysts, including organocatalysts and metal-based catalysts with tailored ligands, will be instrumental in achieving this goal. nih.govacs.org
Furthermore, there is a growing emphasis on the use of sustainable and environmentally friendly catalytic methods. This includes the exploration of biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.govresearchgate.net The use of enzymes could offer a greener alternative to traditional chemical catalysts for the synthesis of chiral this compound derivatives. almacgroup.comchemrxiv.org Additionally, research into catalysts derived from earth-abundant and non-toxic metals is gaining traction as a more sustainable approach compared to catalysts based on precious metals. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another important aspect of sustainable chemistry that will be applied to the synthesis of this compound. mpg.de
The table below summarizes potential novel catalytic approaches for the synthesis of this compound.
| Catalytic Approach | Potential Advantages | Research Focus |
|---|---|---|
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity. | Design of novel chiral organic molecules as catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable. nih.govnih.govresearchgate.net | Enzyme screening and engineering for specific transformations. almacgroup.comchemrxiv.org |
| Earth-Abundant Metal Catalysis | Cost-effective, reduced environmental impact. | Development of catalysts based on iron, copper, or nickel. |
| Heterogeneous Catalysis | Easy separation and recyclability of the catalyst. mpg.de | Immobilization of active catalytic species on solid supports. |
| Photocatalysis | Use of light as a renewable energy source to drive reactions. mdpi.comthieme-connect.de | Development of photosensitizers for novel bond formations. |
Advanced Computational Approaches for Predictive Design and Property Optimization
Advanced computational methods are set to play a pivotal role in the future of research on this compound. mdpi.com Techniques such as Density Functional Theory (DFT) can be employed to model the electronic structure and reactivity of the molecule, providing valuable insights into reaction mechanisms and predicting the outcomes of new transformations. ub.edu These computational studies can guide the rational design of experiments, saving time and resources in the laboratory. nih.gov
Moreover, the use of machine learning and artificial intelligence is an emerging trend in chemical research. psu.eduaiche.org By training algorithms on existing experimental data, it may become possible to predict the properties and reactivity of novel this compound derivatives with a high degree of accuracy. digitellinc.comresearchgate.netacs.org This predictive power can be harnessed to design molecules with specific desired characteristics, such as enhanced biological activity or improved material properties. For example, computational screening of virtual libraries of this compound analogues could identify promising candidates for further experimental investigation. The integration of computational chemistry and machine learning will undoubtedly accelerate the pace of discovery and innovation in this area. mpg.de
The table below outlines the potential applications of various computational approaches to the study of this compound.
| Computational Method | Application | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of spectroscopic properties. ub.edu | A deeper understanding of the molecule's reactivity and guidance for synthetic planning. |
| Molecular Dynamics (MD) Simulations | Study of conformational preferences and interactions with biological targets. | Insights into the structure-activity relationships of bioactive derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Rapid screening of virtual compounds to identify potential drug candidates. |
| Machine Learning | Prediction of reaction outcomes and optimization of synthetic conditions. psu.eduaiche.orgdigitellinc.comresearchgate.netacs.org | Accelerated discovery of new reactions and more efficient synthetic routes. mpg.de |
Exploration of Unconventional Reactivity Patterns and Synthetic Transformations
Future research is expected to uncover novel and unconventional reactivity patterns of this compound, leading to the development of new synthetic transformations. rsc.orgresearchgate.net This could involve the use of innovative catalytic systems or reaction conditions to access previously unattainable molecular architectures. nih.govacs.org For instance, the strategic functionalization of the cyclopentanone (B42830) ring at positions other than the carbonyl group could lead to a diverse range of new derivatives with unique properties. worktribe.com
The exploration of tandem or cascade reactions, where multiple chemical transformations occur in a single step, is a particularly promising area. mdpi.comresearchgate.net Such reactions can significantly increase the efficiency of a synthetic sequence by reducing the number of purification steps and the amount of waste generated. nih.gov The development of novel cycloaddition reactions or ring-expansion strategies involving this compound could also open up new avenues for the synthesis of complex polycyclic systems. acs.org By pushing the boundaries of known reactivity, chemists can continue to expand the synthetic utility of this versatile building block. researchgate.netresearchgate.net
The table below presents some potential areas for the exploration of unconventional reactivity.
| Reaction Type | Potential Application | Expected Outcome |
|---|---|---|
| C-H Activation/Functionalization | Direct modification of the cyclopentane (B165970) backbone. | Access to a wider range of functionalized derivatives. |
| Tandem/Cascade Reactions | Rapid construction of molecular complexity from simple precursors. nih.govmdpi.comresearchgate.net | More efficient and atom-economical syntheses. |
| Photoredox Catalysis | Enabling novel bond formations through radical intermediates. | Development of new synthetic routes under mild conditions. |
| Ring-Opening/Rearrangement Reactions | Transformation of the cyclopentanone core into other ring systems. | Access to new and diverse molecular scaffolds. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-Diphenylcyclopentan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or Friedel-Crafts acylation. For example, a modified Nazarov cyclization using substituted cyclopentenones and aryl groups under acidic conditions (e.g., H₂SO₄ or Lewis acids) can yield the target molecule. Optimization involves varying temperature (80–120°C), catalyst loading (e.g., AlCl₃ at 10–20 mol%), and solvent polarity (toluene vs. DCM). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield improvements (>70%) are achievable by controlling stoichiometry and avoiding over-substitution .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?
- Methodological Answer : NMR (¹H, ¹³C, DEPT-135) resolves phenyl substituent positions and ketone functionality. For example, the cyclopentanone carbonyl appears at ~210 ppm in ¹³C NMR. IR confirms the ketone (C=O stretch at ~1700 cm⁻¹). X-ray crystallography definitively assigns stereochemistry in crystalline forms. Discrepancies between predicted and observed spectra (e.g., unexpected splitting in ¹H NMR) may indicate diastereomerism or impurities, necessitating recrystallization or HPLC purification .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and intermediates in cyclization pathways. Comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) validates mechanistic hypotheses. For example, a study might correlate steric hindrance from phenyl groups with rate deviations in Friedel-Crafts reactions. Software like Gaussian or ORCA, paired with molecular dynamics simulations, can predict regioselectivity in derivative syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
